7-hydroxy-4-methylchromen-2-one
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Overview
Description
7-hydroxy-4-methylchromen-2-one, also known as 4-methylumbelliferone, is a derivative of coumarin. It is a naturally occurring compound found in various plants and is known for its fluorescent properties. The compound has a molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-hydroxy-4-methylchromen-2-one can be synthesized through the Pechmann condensation reaction. This involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
7-hydroxy-4-methylchromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for enzyme activity assays.
Biology: Employed in studying cellular processes due to its fluorescent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of biodegradable polymers and packaging materials
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methylchromen-2-one involves its interaction with various molecular targets. It can inhibit hyaluronan synthesis by acting on hyaluronan synthase enzymes. This inhibition leads to reduced cellular proliferation and migration, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with similar fluorescent properties.
7-hydroxycoumarin: Lacks the methyl group but shares similar biological activities.
4-methylcoumarin: Lacks the hydroxyl group but has similar chemical reactivity.
Uniqueness
7-hydroxy-4-methylchromen-2-one is unique due to its combination of a hydroxyl group and a methyl group, which confer distinct chemical and biological properties. Its strong fluorescence and ability to inhibit hyaluronan synthesis make it particularly valuable in research and therapeutic applications .
Properties
Molecular Formula |
C10H8O3 |
---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i6+1,10+1 |
InChI Key |
HSHNITRMYYLLCV-UFYQYTSASA-N |
Isomeric SMILES |
C[13C]1=C[13C](=O)OC2=C1C=CC(=C2)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O |
Origin of Product |
United States |
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